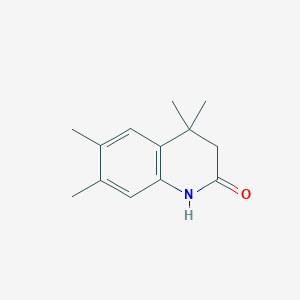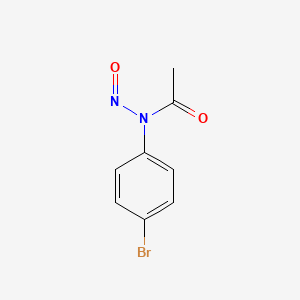
3,5-Diethyl-1-methylthiopyran 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diethyl-1-methylthiopyran 1-oxide is an organic compound with the molecular formula C10H16OS It is characterized by a six-membered ring structure containing sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-1-methylthiopyran 1-oxide typically involves the oxidation of 3,5-Diethyl-1-methylthiopyran. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agent and reaction conditions can be optimized based on the desired scale of production.
化学反应分析
Types of Reactions
3,5-Diethyl-1-methylthiopyran 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to the corresponding thiopyran.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiopyran.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
科学研究应用
3,5-Diethyl-1-methylthiopyran 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Diethyl-1-methylthiopyran 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
3,5-Diethyl-1-methylthiopyran: The parent compound without the oxide group.
3,5-Diethyl-1-methylsulfoxide: An oxidized form with a sulfoxide group.
3,5-Diethyl-1-methylsulfone: A further oxidized form with a sulfone group.
Uniqueness
3,5-Diethyl-1-methylthiopyran 1-oxide is unique due to its specific oxidation state and the presence of both sulfur and oxygen atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
32398-61-1 |
|---|---|
分子式 |
C10H16OS |
分子量 |
184.30 g/mol |
IUPAC 名称 |
3,5-diethyl-1-methylthiopyran 1-oxide |
InChI |
InChI=1S/C10H16OS/c1-4-9-6-10(5-2)8-12(3,11)7-9/h6-8H,4-5H2,1-3H3 |
InChI 键 |
RTBJVFURXROSRS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CS(=C1)(=O)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)
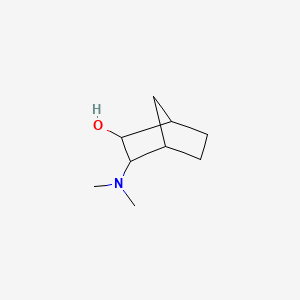


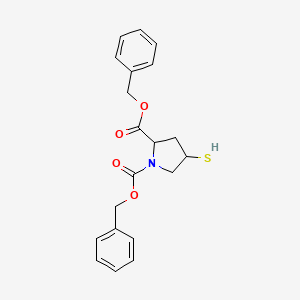
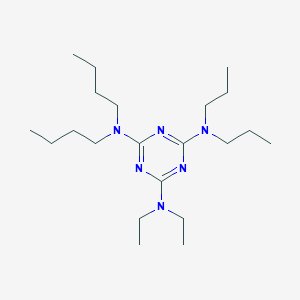

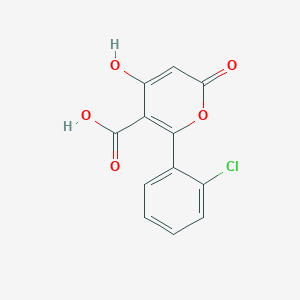
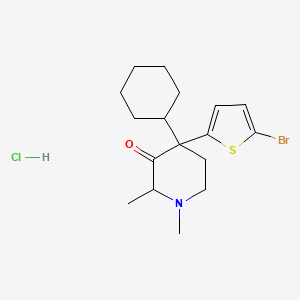
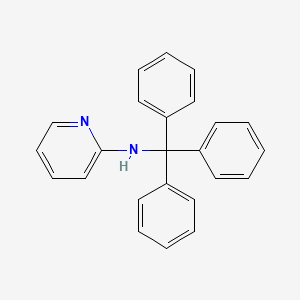
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
